

# Application Notes: Staining Frozen Sections with Acid Red 119

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## Compound of Interest

Compound Name: Acid red 119

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These application notes provide a detailed protocol for the use of **Acid Red 119** as a histological stain for frozen tissue sections. **Acid Red 119** is an anionic azo dye that binds to cationic (basic) components within cells and the extracellular matrix, primarily proteins. This characteristic makes it an effective counterstain for visualizing cytoplasm, muscle, and connective tissue, providing clear morphological context in histological preparations.

## Principle of Staining

**Acid Red 119**, being an acid dye, carries a net negative charge. In an acidic solution, tissue proteins become protonated, acquiring a net positive charge. The staining mechanism relies on the electrostatic attraction between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of proteins in the tissue. This results in a vibrant red to pink staining of cytoplasmic and extracellular components, offering excellent contrast to nuclear stains like hematoxylin.

## Data Presentation: Recommended Staining Parameters

The following table provides recommended parameters for staining frozen sections with **Acid Red 119**. These values are based on general principles for acid dye staining in histology and should be optimized for specific tissues and experimental conditions.

Parameter	Recommended Range	Notes
Staining Solution Concentration	0.5% - 1.0% (w/v) in distilled water	Higher concentrations may lead to overstaining and require differentiation.
pH of Staining Solution	2.5 - 4.0	An acidic pH is crucial for the protonation of tissue proteins, which facilitates the binding of the anionic dye. This is typically achieved by adding 1-2% acetic acid to the staining solution.
Incubation Time	1 - 5 minutes	Dependent on tissue type, section thickness, and desired staining intensity. Shorter times are generally required for frozen sections compared to paraffin-embedded sections.
Fixative Compatibility	Acetone, Formalin (e.g., 10% neutral buffered formalin), Alcohol	Compatible with common fixatives used for frozen sections. The choice of fixative may influence staining intensity and morphology.
Differentiation (Optional)	0.5% - 1% Acetic Acid or brief rinses in 70% ethanol	Can be used to remove excess stain and improve contrast if overstaining occurs.

## Experimental Protocol

This protocol outlines the steps for preparing and staining frozen tissue sections with **Acid Red 119**.

## Reagents and Materials

- **Acid Red 119** powder

- Distilled water
- Glacial acetic acid
- Acetone (pre-chilled to -20°C) or 10% Neutral Buffered Formalin
- Graded ethanol series (e.g., 70%, 95%, 100%)
- Xylene or a xylene substitute
- Aqueous or resinous mounting medium
- Coplin jars or staining dishes
- Microscope slides
- Coverslips
- Cryostat

## Preparation of Staining Solution

1% **Acid Red 119** Staining Solution:

- Weigh 1.0 g of **Acid Red 119** powder and dissolve it in 100 mL of distilled water.
- Stir the solution until the dye is completely dissolved. Gentle heating may be applied if necessary.
- Add 1.0 mL of glacial acetic acid to the solution to achieve an acidic pH.
- Mix well and filter the solution before use to remove any undissolved particles.

## Staining Procedure

- Sectioning:
  - Cut frozen tissue sections at a thickness of 5-10 µm using a cryostat.

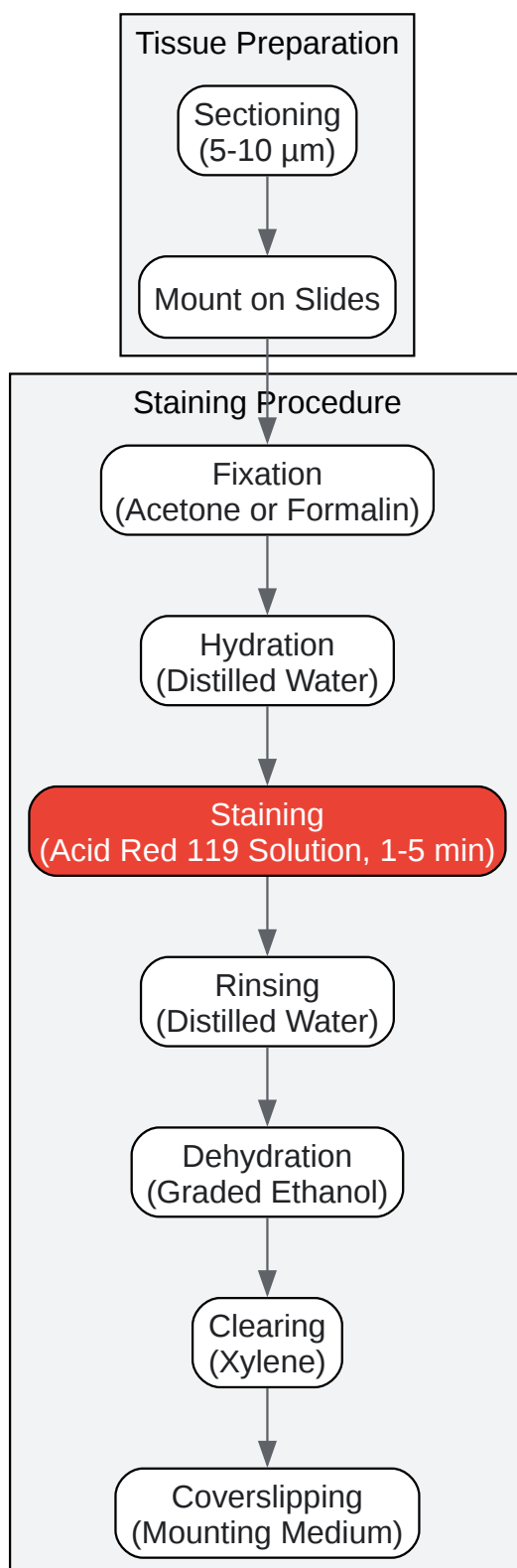
- Mount the sections onto pre-labeled microscope slides.
- Fixation:
  - Immediately fix the sections by immersing the slides in pre-chilled acetone (-20°C) for 5-10 minutes or in 10% neutral buffered formalin at room temperature for 10 minutes.
  - Allow the slides to air dry completely.
- Hydration:
  - If a formalin fixative was used, rinse the slides gently in a stream of tap water for 1-2 minutes.
  - Immerse the slides in distilled water for 1-2 minutes.
- Staining:
  - Immerse the slides in the 1% **Acid Red 119** staining solution for 1-5 minutes. The optimal time should be determined empirically.
- Rinsing:
  - Briefly rinse the slides in distilled water to remove excess stain.
  - (Optional) If differentiation is needed to reduce background staining, quickly dip the slides in 70% ethanol or 0.5% acetic acid and then rinse with distilled water.
- Dehydration:
  - Dehydrate the sections through a graded series of ethanol:
    - 95% ethanol for 1 minute (two changes).
    - 100% ethanol for 1 minute (two changes).
- Clearing:

- Clear the sections by immersing the slides in xylene or a xylene substitute for 2-5 minutes (two changes).
- Mounting:
  - Place a drop of resinous mounting medium onto the tissue section and carefully apply a coverslip, avoiding the formation of air bubbles.
  - If an aqueous mounting medium is preferred, proceed to mounting after the rinsing step (step 5), omitting the dehydration and clearing steps.

## Expected Results

- Cytoplasm, muscle, and collagen: Red to pink
- Nuclei: Unstained (if used as a single stain) or blue/purple (if used as a counterstain with hematoxylin)
- Erythrocytes: Bright red

## Mandatory Visualization



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Caption: Workflow for Staining Frozen Sections with **Acid Red 119**.

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